molecular formula C50H97N5O5 B11928556 Dosper

Dosper

Cat. No.: B11928556
M. Wt: 848.3 g/mol
InChI Key: ZBZZCPZWMAUTSW-CLFAGFIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dosper (1,3-Di-Oleoyloxy-2-(6-Carboxy-spermyl)-propylamid) is a cationic lipid-based transfection reagent widely used as a non-viral vector for gene delivery . Its structure features oleoyl chains and a spermine-derived headgroup, enabling efficient DNA complexation and cellular uptake. This compound has been validated in diverse applications, including:

  • Vascular endothelial cell transfection: Demonstrated superior transfection efficiency compared to Lipofectin and Lipofectamine in human umbilical vein endothelial cells (HUVECs) .
  • Nasal mucosal immunization: Enhanced immune response in DNA vaccine delivery via nasal routes in rats .
  • Brain-targeted gene delivery: Facilitated crossing of the brain-ventricular barrier in SD rats when used in immunoliposomes .
  • In vitro cancer research: Utilized in hepatoma (Huh7) and prostate cancer (PC3) cell lines for plasmid delivery .

This compound’s versatility stems from its ability to form stable complexes with nucleic acids while minimizing cytotoxicity, making it a preferred choice in translational research .

Properties

Molecular Formula

C50H97N5O5

Molecular Weight

848.3 g/mol

IUPAC Name

[2-[2,5-bis(3-aminopropylamino)pentanoylamino]-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C50H97N5O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-48(56)59-44-46(55-50(58)47(54-43-35-40-52)36-33-41-53-42-34-39-51)45-60-49(57)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,46-47,53-54H,3-16,21-45,51-52H2,1-2H3,(H,55,58)/b19-17-,20-18-

InChI Key

ZBZZCPZWMAUTSW-CLFAGFIQSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(NC(=O)C(NCCCN)CCCNCCCN)COC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)NC(=O)C(CCCNCCCN)NCCCN

Origin of Product

United States

Chemical Reactions Analysis

DOSPER undergoes various chemical reactions, primarily focusing on its interaction with nucleic acids. It forms lipoplexes, which are complexes of cationic lipids and DNA, facilitating gene transfer . The major reactions include:

Scientific Research Applications

DOSPER is extensively used in scientific research, particularly in the fields of gene therapy, molecular biology, and biotechnology. Its applications include:

Mechanism of Action

. These complexes are taken up by cells through endocytosis. Once inside the cell, the DNA is released from the lipoplex and transported to the nucleus, where it can be transcribed and translated into proteins. The polyamine head-group of DOSPER plays a crucial role in stabilizing the complex and facilitating its uptake by cells .

Comparison with Similar Compounds

Table 1: Transfection Efficiency Comparison

Compound Cell Type Efficiency (vs. Controls) Reference
This compound HUVECs 48h peak: ~50% GFP+ cells
Lipofectamine HUVECs 48h peak: ~30% GFP+ cells
This compound Jurkat cells Lower than Lipofectamine
This compound + PEI Huh7 hepatoma cells Synergistic enhancement (~2x)
  • Key Insight : this compound outperforms Lipofectamine and Lipofectin in endothelial cells but shows lower efficiency in immune cells like Jurkat .

Cytotoxicity Profile

  • This compound : Minimal cytotoxicity observed in vascular smooth muscle cells (VSMCs) and HUVECs, even at high concentrations .
  • Lipofectamine 2000 : Higher cytotoxicity reported in Huh7 cells compared to PEI-coated this compound formulations .
  • PEI-Dosper hybrids : Combining low-molecular-weight PEI with this compound reduces cytotoxicity while enhancing transfection .

Synergistic Effects

This compound’s synergy with polyethylenimine (PEI) is well-documented:

  • Mechanism : PEI improves lysosomal escape, while this compound enhances cellular uptake .
  • Applications : This combination achieved 70% transfection efficiency in rabbit smooth muscle cells, surpassing Lipofectamine or DOTAP alone .

Data Tables

Table 2: Functional Comparison of Cationic Lipids

Parameter This compound Lipofectamine DOTAP
Optimal Cell Type Endothelial, neural Broad-spectrum In vitro models
Cytotoxicity Low Moderate Low
Synergistic Agents PEI PEI PEI, cholesterol
Key Advantage High specificity Versatility Cost-effectiveness

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